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Compound of Interest

Compound Name: 2-Butylpyrrolidine

CAS No.: 3446-98-8

Cat. No.: B1274452

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist
This technical guide provides a comprehensive analysis of the expected spectral data for 2-
butylpyrrolidine, a saturated heterocyclic amine of interest in various research and

development sectors. Due to the limited availability of publicly accessible, complete

experimental spectra for 2-butylpyrrolidine, this guide leverages established principles of

spectroscopy and data from closely related analogs to present a robust interpretation of its

anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. This approach provides a strong predictive framework for the characterization of 2-
butylpyrrolidine and its derivatives.

Introduction to 2-Butylpyrrolidine and its
Spectroscopic Characterization
2-Butylpyrrolidine, with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol

, is a substituted pyrrolidine, a five-membered nitrogen-containing heterocycle.[1] The
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pyrrolidine motif is a common scaffold in medicinal chemistry and natural products, making the

understanding of its spectroscopic properties crucial for synthesis confirmation, purity

assessment, and structural elucidation of more complex molecules.

Spectroscopic techniques are indispensable tools in the analysis of organic compounds. NMR

spectroscopy provides detailed information about the carbon-hydrogen framework, IR

spectroscopy identifies the functional groups present, and mass spectrometry reveals the

molecular weight and fragmentation patterns, offering clues to the molecule's structure.

Molecular Structure of 2-Butylpyrrolidine

Caption: Molecular structure of 2-butylpyrrolidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules

by providing information about the chemical environment of individual protons (¹H NMR) and

carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-butylpyrrolidine is expected to show a series of multiplets for the

pyrrolidine ring protons and the butyl chain protons. The chemical shifts are influenced by the

electronegativity of the nitrogen atom and the overall molecular geometry.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Butylpyrrolidine
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Proton Assignment
Predicted Chemical Shift
(ppm)

Multiplicity

H on C2 (methine) ~2.5 - 3.0 Multiplet

H on C5 (methylene) ~2.8 - 3.2 (α to N) & ~2.4 - 2.8 Multiplets

H on C3 & C4 (methylenes) ~1.3 - 1.9 Multiplets

N-H ~1.5 - 2.5 Broad Singlet

CH₂ (butyl, α to ring) ~1.2 - 1.6 Multiplet

(CH₂)₂ (butyl) ~1.2 - 1.4 Multiplet

CH₃ (butyl) ~0.9 Triplet

Interpretation and Causality:

Downfield Shifts α to Nitrogen: The protons on the carbons directly attached to the nitrogen

atom (C2 and C5) are expected to be the most downfield in the pyrrolidine ring due to the

deshielding effect of the electronegative nitrogen.

Signal Multiplicity: The complex overlapping of signals for the pyrrolidine ring protons is

anticipated due to spin-spin coupling between adjacent non-equivalent protons, resulting in

multiplets.

Butyl Chain: The butyl group protons will exhibit characteristic patterns: a triplet for the

terminal methyl group, and a series of multiplets for the methylene groups.

N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening from the

nitrogen atom and exchange with trace amounts of water or other protic impurities. Its

chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of 2-butylpyrrolidine is expected to show eight distinct signals,

corresponding to the eight carbon atoms in the molecule, assuming a chiral center at C2 which

makes all carbons in the ring diastereotopic.
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Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Butylpyrrolidine

Carbon Assignment Predicted Chemical Shift (ppm)

C2 (methine) ~58 - 63

C5 (methylene) ~46 - 50

C3 (methylene) ~23 - 28

C4 (methylene) ~25 - 30

CH₂ (butyl, α to ring) ~35 - 40

CH₂ (butyl) ~29 - 34

CH₂ (butyl) ~22 - 27

CH₃ (butyl) ~14

Interpretation and Causality:

Carbons α to Nitrogen: The carbons directly bonded to the nitrogen (C2 and C5) will have

the largest chemical shifts in the pyrrolidine ring due to the deshielding effect of the nitrogen

atom.

Aliphatic Carbons: The remaining methylene carbons of the pyrrolidine ring and the butyl

chain will appear in the typical aliphatic region of the spectrum.

Terminal Methyl Group: The terminal methyl carbon of the butyl group is expected to have

the lowest chemical shift, appearing furthest upfield.

Experimental Protocol for NMR Data Acquisition:

A standard protocol for acquiring high-quality NMR spectra of a liquid sample like 2-
butylpyrrolidine would involve the following steps:

Sample Preparation: Dissolve approximately 5-10 mg of purified 2-butylpyrrolidine in about

0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a ¹H

frequency of 300 MHz or higher.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

Spectral Width: Approximately 12-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16 scans for a reasonably concentrated sample.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: Approximately 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 or more scans, depending on the sample concentration, due to the

low natural abundance of ¹³C.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID) to obtain the final spectrum.

Sample Preparation Data Acquisition Data Processing

Dissolve in CDCl₃ Transfer to NMR tube ¹H NMR ¹³C NMR Fourier Transform Phase & Baseline Correction Spectral Analysis

Click to download full resolution via product page
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Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the types of chemical bonds in a molecule by measuring the

absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for 2-Butylpyrrolidine

Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

~3300 - 3400 Medium, Broad N-H Stretch Secondary Amine

~2960 - 2850 Strong C-H Stretch
Aliphatic (CH, CH₂,

CH₃)

~1465 Medium C-H Bend Methylene (scissoring)

~1380 Medium C-H Bend Methyl (umbrella)

~1100 - 1200 Medium C-N Stretch Aliphatic Amine

Interpretation and Causality:

N-H Stretch: The presence of a secondary amine is indicated by a characteristic broad

absorption in the 3300-3400 cm⁻¹ region. The broadening is due to hydrogen bonding.

C-H Stretches: Strong absorptions just below 3000 cm⁻¹ are indicative of the C-H stretching

vibrations of the sp³ hybridized carbons in the pyrrolidine ring and the butyl chain.

C-H Bending: The bending vibrations for the methylene and methyl groups will appear in the

1470-1370 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected in the fingerprint

region, typically around 1100-1200 cm⁻¹.

Experimental Protocol for IR Data Acquisition:
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Sample Preparation: For a liquid sample like 2-butylpyrrolidine, a neat spectrum can be

obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is recorded first. Then, the

sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the ions

based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound

and information about its structure from the fragmentation pattern.

Predicted Mass Spectrometry Data for 2-Butylpyrrolidine:

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 127, corresponding to the

molecular weight of 2-butylpyrrolidine.

Base Peak: The base peak (the most intense peak) is likely to be at m/z = 70. This

corresponds to the loss of the butyl group (C₄H₉, mass = 57) via alpha-cleavage, a common

fragmentation pathway for amines. The resulting fragment is the stable N-

methylenepyrrolidinium ion.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-Butylpyrrolidine

m/z Proposed Fragment

127 [C₈H₁₇N]⁺ (Molecular Ion)

70 [C₄H₈N]⁺ (Loss of C₄H₉)

57 [C₄H₉]⁺ (Butyl cation)

43 [C₃H₇]⁺ (Propyl cation)
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Fragmentation Pathway:

The primary fragmentation pathway for 2-substituted pyrrolidines involves the cleavage of the

bond alpha to the nitrogen atom, leading to the expulsion of the substituent as a radical and the

formation of a stable iminium ion.

2-Butylpyrrolidine (m/z 127) α-cleavage Iminium Ion (m/z 70) + •C₄H₉

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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